2,4,6-Trimethoxystyrene
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Overview
Description
2,4,6-Trimethoxystyrene is an organic compound characterized by the presence of three methoxy groups attached to a styrene backbone
Preparation Methods
2,4,6-Trimethoxystyrene can be synthesized through several methods. One common approach involves the hydrodistillation of leaf oil from Eugenia confusa, where it is found as a major component . Another method involves the polymerization of 3,4,5-trimethoxystyrene using cyanomethyl dodecyl trithiocarbonate as the chain transfer agent .
Chemical Reactions Analysis
2,4,6-Trimethoxystyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different methoxy-substituted phenols.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the methoxy groups direct the incoming substituents to the ortho and para positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Scientific Research Applications
2,4,6-Trimethoxystyrene has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers with unique properties.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethoxystyrene involves its interaction with various molecular targets. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals through electron transfer and hydrogen-atom transfer mechanisms . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
2,4,6-Trimethoxystyrene can be compared with other methoxy-substituted styrenes and phenols, such as:
2,4,5-Trimethoxystyrene: Similar in structure but differs in the position of the methoxy groups, leading to different chemical reactivity and applications.
2,4,6-Trimethoxyphenol: Lacks the styrene backbone, which affects its polymerization properties and applications.
3,4,5-Trimethoxytoluene: Another methoxy-substituted aromatic compound with different applications in the chemical industry.
Properties
CAS No. |
40243-91-2 |
---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-ethenyl-1,3,5-trimethoxybenzene |
InChI |
InChI=1S/C11H14O3/c1-5-9-10(13-3)6-8(12-2)7-11(9)14-4/h5-7H,1H2,2-4H3 |
InChI Key |
CORMBJOFDGICKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=C)OC |
Origin of Product |
United States |
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